molecular formula C19H23ClN4O3S B3010403 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide CAS No. 941951-20-8

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide

Cat. No.: B3010403
CAS No.: 941951-20-8
M. Wt: 422.93
InChI Key: SVJPAHZWLLVRON-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-oxobutyl chain substituted with a 4-(pyridin-2-yl)piperazine moiety. Its molecular formula is C₁₉H₂₂ClN₅O₃S, with a molecular weight of 435.93 g/mol.

Properties

IUPAC Name

4-chloro-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-16-6-8-17(9-7-16)28(26,27)22-11-3-5-19(25)24-14-12-23(13-15-24)18-4-1-2-10-21-18/h1-2,4,6-10,22H,3,5,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJPAHZWLLVRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between pyridine and a suitable amine under controlled conditions.

    Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, often using a halogenated butyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and reported biological activities:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Reported Activity/Notes
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide (Target Compound) Core structure: Benzenesulfonamide + 4-oxobutyl + pyridin-2-yl-piperazine. C₁₉H₂₂ClN₅O₃S 435.93 No direct activity data; inferred potential for enzyme/receptor binding via sulfonamide.
MMV665914 (4-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide) Methoxyphenyl-piperazine + pyridin-3-yl ethyl chain. C₂₄H₂₈ClN₅O₃S 502.03 Active against HEK293 cells; cytotoxic effects noted. No literature analogs reported.
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1) Shorter ethyl chain, benzamide (vs. sulfonamide), phenyl-piperazine. C₁₉H₂₁ClN₄O₂ 380.85 Used in high-throughput assays; phenyl group may reduce pyridine-specific interactions.
N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}pyrazine-2-carboxamide (Y041-5514) Pyrazine carboxamide (vs. benzenesulfonamide); identical 4-oxo-butyl-piperazine backbone. C₁₈H₂₂N₆O₂ 354.41 Lower logP (0.22) vs. target compound; higher solubility inferred. No activity data.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone-pyrazolopyrimidine core; fluorophenyl substituents. C₃₀H₂₅F₂N₇O₃S 589.1 Antiparasitic activity (e.g., T. cruzi); structural complexity may limit bioavailability.

Key Observations:

Sulfonamide vs.

Piperazine Substituents : Replacing pyridin-2-yl with methoxyphenyl (MMV665914) or phenyl (CAS 62984-74-1) alters receptor selectivity. Pyridinyl groups may favor interactions with kinases or neurotransmitter receptors .

Cytotoxicity : MMV665914’s activity against HEK293 cells suggests shared cytotoxicity risks with sulfonamide-piperazine derivatives, warranting caution in therapeutic development .

Biological Activity

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a sulfonamide group, a piperazine ring, and a pyridine moiety, which contribute to its biological activity and interaction with various molecular targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN4O3SC_{19}H_{23}ClN_{4}O_{3}S, and its structure can be represented as follows:

SMILES Clc1ccc cc1 S O O NCCCC O N1CCN CC1 c1ccccn1\text{SMILES Clc1ccc cc1 S O O NCCCC O N1CCN CC1 c1ccccn1}

This structure highlights the presence of functional groups that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis, while the piperazine moiety may enhance binding affinity to target proteins. This dual mechanism positions the compound as a potential candidate for treating bacterial infections and possibly other diseases.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in combating bacterial infections .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, various sulfonamide derivatives were tested against common pathogens. The results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cardiovascular Impact
Investigations into the cardiovascular effects of related compounds revealed significant changes in perfusion pressure over time when exposed to different concentrations of benzene sulfonamides. This suggests that further research into this compound could elucidate its potential therapeutic applications in cardiovascular health .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models using ADME/PK parameters suggest favorable absorption and distribution characteristics, although empirical data are needed for validation .

Parameter Value
Molecular Weight422.93 g/mol
LogPEstimated at 3.5
SolubilityModerate in aqueous solutions

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